REACTION_CXSMILES
|
[C-]#N.[Na+].[N:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1.[C:12](#[N:15])[CH:13]=[CH2:14]>C(#N)C>[O:11]=[C:10]([C:7]1[CH:8]=[CH:9][N:4]=[CH:5][CH:6]=1)[CH2:14][CH2:13][C:12]#[N:15] |f:0.1|
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Name
|
C-1. 4-Oxo-4-(4-pyridinyl)butanenitrile
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for ten minutes
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of three hours a solution
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
containing 64.2 g
|
Type
|
ADDITION
|
Details
|
To the stirred mixture was added slowly over a period of one hour a solution of 24.5 g
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
exceeding 54° C
|
Type
|
TEMPERATURE
|
Details
|
The semi-solid residue was cooled
|
Type
|
ADDITION
|
Details
|
mixed well with 400 ml
|
Type
|
FILTRATION
|
Details
|
of chloroform, and the mixture filtered
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off in vacuo at a temperature not
|
Type
|
CUSTOM
|
Details
|
exceeding 50° C.
|
Type
|
EXTRACTION
|
Details
|
the residual oily residue was extracted with three 200 ml
|
Type
|
FILTRATION
|
Details
|
The toluene solution was filtered through diatomaceous earth
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled in vacuo below 50° C.
|
Type
|
CUSTOM
|
Details
|
to remove the toluene
|
Type
|
TEMPERATURE
|
Details
|
The residue on chilling
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
DISSOLUTION
|
Details
|
the remainder was dissolved in 50 ml
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
diluted slowly with 125 ml
|
Type
|
TEMPERATURE
|
Details
|
of ether, chilled
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The crystalline product that separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with 25 ml
|
Type
|
ADDITION
|
Details
|
of 1:3 (v:v) mixture of isopropyl alcohol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ether, and air-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC#N)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |